Methanesulfonic acid--octan-2-ol (1/1)
Description
Methanesulfonic acid–octan-2-ol (1/1) is a molecular complex formed by the interaction of methanesulfonic acid (CH₃SO₃H, MSA) and octan-2-ol (C₈H₁₈O), a secondary alcohol. MSA is a strong organic acid (pKa ≈ −1.9) with high thermal stability, biodegradability, and low corrosivity compared to mineral acids like sulfuric acid . Octan-2-ol, a branched alcohol, is less polar than its primary counterparts, influencing its solubility and reactivity. Such complexes are often studied for their catalytic or solvent properties in organic synthesis and industrial applications .
Properties
CAS No. |
924-80-1 |
|---|---|
Molecular Formula |
C9H22O4S |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
methanesulfonic acid;octan-2-ol |
InChI |
InChI=1S/C8H18O.CH4O3S/c1-3-4-5-6-7-8(2)9;1-5(2,3)4/h8-9H,3-7H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
YIBBJOMUYVWEHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)O.CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through the direct sulfonation of methane using an electrochemical reactor without adding peroxide initiators. This process involves the use of oleum and methane, with the formation of an initiating species from the electrolyte at a boron-doped diamond anode . Octan-2-ol can be prepared through the hydration of 1-octene or by the reduction of 2-octanone.
Industrial Production Methods
Industrial production of methanesulfonic acid typically involves the oxidation of dimethyl sulfide using chlorine, followed by extraction and purification . The production of octan-2-ol on an industrial scale can be achieved through the catalytic hydrogenation of 2-octanone.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid–octan-2-ol (1/1) can undergo various chemical reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonic acid anhydride.
Reduction: Octan-2-ol can be reduced to octane.
Substitution: Methanesulfonic acid can participate in nucleophilic substitution reactions, forming methanesulfonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Methanesulfonic acid anhydride.
Reduction: Octane.
Substitution: Methanesulfonates.
Scientific Research Applications
Methanesulfonic acid–octan-2-ol (1/1) has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis due to its strong acidity and solubility properties.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme-catalyzed reactions.
Medicine: Explored for its potential use in drug formulation and delivery systems.
Mechanism of Action
The mechanism of action of methanesulfonic acid–octan-2-ol (1/1) involves the interaction of methanesulfonic acid with various molecular targets through hydrogen bonding and electrostatic interactions. Methanesulfonic acid can stabilize molecular clusters, promoting nucleation processes in atmospheric chemistry . Octan-2-ol can interact with lipid membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Methanesulfonic Acid Salts (Alkali Metal Methanesulfonates)
Methanesulfonates of alkali metals (e.g., LiSO₃CH₃, KSO₃CH₃) are ionic solids with distinct thermochemical properties. Recent studies reveal:
- Thermal Stability : Alkali methanesulfonates decompose at temperatures >250°C, higher than MSA itself (boiling point: 167°C at 10 mmHg). The 1:1 MSA–octan-2-ol complex likely has intermediate stability due to weaker hydrogen bonding compared to ionic interactions in salts .
- This makes the complex suitable for non-aqueous catalysis .
Table 1. Key Properties of Methanesulfonic Acid Derivatives
| Compound | Phase at RT | Water Solubility (g/100 mL) | Decomposition Temp (°C) |
|---|---|---|---|
| Methanesulfonic acid | Liquid | Miscible | >167 (bp) |
| LiSO₃CH₃ | Solid | >500 | ~300 |
| KSO₃CH₃ | Solid | ~200 | ~280 |
| MSA–Octan-2-ol (1/1) | Liquid | <10 (estimated) | ~200 (estimated) |
Sulfonic Acid–Alcohol Complexes
- p-Toluenesulfonic Acid–Alcohol Complexes: These are stronger acids (pKa ≈ −2.8) but less biodegradable than MSA. Complexes with alcohols like ethanol are used as esterification catalysts, but MSA–octan-2-ol offers lower toxicity and better environmental compatibility .
- Sulfuric Acid–Octan-2-ol : Forms esters (e.g., octyl sulfate) but is highly corrosive. MSA–octan-2-ol avoids corrosive byproducts, making it preferable in fine chemical synthesis .
Phase Behavior in Binary Systems
MSA forms eutectic mixtures with water and alcohols. For example, MSA–water systems show complete miscibility, while MSA–octan-2-ol (1:1) likely exhibits partial miscibility with hydrophobic solvents. This contrasts with methanesulfonate salts, which form hydrated crystalline phases in water .
Table 2. Phase Behavior of Selected MSA Systems
| System | Miscibility | Key Application |
|---|---|---|
| MSA–Water | Complete | Electroplating, aerosols |
| MSA–Octan-2-ol (1:1) | Partial | Solvent for organic reactions |
| LiSO₃CH₃–Water | Complete | Hydrometallurgy |
Environmental and Industrial Relevance
- Atmospheric Role: MSA is a minor but critical component of aerosols, influencing cloud nucleation. Its complexes with alcohols like octan-2-ol may alter hygroscopicity compared to pure MSA .
- Catalysis: MSA–octan-2-ol’s low volatility and acidity make it effective in esterifications, outperforming volatile acid-alcohol systems (e.g., HCl–ethanol) .
Q & A
Basic Research Questions
Q. How can researchers determine the stoichiometry and stability of the methanesulfonic acid–octan-2-ol (1/1) complex in solution?
- Methodology : Use isothermal titration calorimetry (ITC) to measure binding constants and enthalpy changes during complex formation. Pair with FTIR spectroscopy to identify hydrogen-bonding interactions between the sulfonic acid group (SO₃H) and the hydroxyl group of octan-2-ol . For phase equilibria, conduct vapor-liquid equilibrium (VLE) experiments at controlled temperatures to map composition-dependent miscibility gaps .
- Key Data : Binary phase diagrams (water–methanesulfonic acid–octan-2-ol) show immiscibility regions at high acid concentrations (>60 wt.%) due to hydrophobic interactions of octan-2-ol .
Q. What analytical techniques are suitable for characterizing the methanesulfonic acid–octan-2-ol complex?
- Methodology :
- NMR spectroscopy : Observe proton exchange between SO₃H and octan-2-ol-OH (e.g., broadening of -OH peaks in -NMR) .
- Differential scanning calorimetry (DSC) : Detect glass transition temperatures () or melting points to infer molecular mobility changes upon complexation .
- Mass spectrometry (ESI-MS) : Identify adduct ions (e.g., [CH₃SO₃⁻·C₈H₁₇OH⁺]) to confirm 1:1 stoichiometry .
Q. What safety protocols are critical when handling methanesulfonic acid–octan-2-ol mixtures?
- Guidelines :
- Ventilation : Use fume hoods to avoid inhalation of methanesulfonic acid vapors (corrosive to respiratory tract) .
- PPE : Acid-resistant gloves (nitrile) and goggles are mandatory; octan-2-ol can cause eye irritation (LD₅₀ > 2000 mg/kg in rats) .
- Spill management : Neutralize methanesulfonic acid spills with sodium bicarbonate; adsorb octan-2-ol with inert materials (vermiculite) .
Advanced Research Questions
Q. How do local composition models (e.g., NRTL, UNIQUAC) explain deviations from ideality in methanesulfonic acid–octan-2-ol mixtures?
- Methodology : Apply the Renon–Prausnitz equation to model non-random interactions. The parameter (nonrandomness) accounts for hydrogen-bonding asymmetry between the polar SO₃H and hydrophobic octan-2-ol chain .
- Data Contradictions : Experimental activity coefficients at deviate from Wilson model predictions by up to 15%, suggesting limitations in assuming random mixing for strongly associating systems .
Q. What environmental sampling techniques detect methanesulfonic acid–octan-2-ol complexes in atmospheric aerosols?
- Methodology :
- HILIC-HRMS : Hydrophilic interaction liquid chromatography coupled with high-resolution mass spectrometry isolates polar sulfonic acid complexes. Calibrate using synthesized standards (e.g., deuterated octan-2-ol) to address matrix effects .
- Ice core analysis : Measure methanesulfonic acid (MSA) and nssSO₄²⁻ ratios in Antarctic ice cores to infer historical atmospheric interactions with organics like octan-2-ol .
Q. Can methanesulfonic acid–octan-2-ol act as a co-catalyst in ring-opening polymerization (ROP) of cyclic esters?
- Experimental Design :
- Kinetic studies : Monitor ROP of ε-caprolactone via -NMR, comparing rates with/without octan-2-ol. The alcohol may stabilize the sulfonic acid catalyst via H-bonding, enhancing proton transfer efficiency .
- Thermogravimetric analysis (TGA) : Confirm thermal stability of the complex up to 150°C, critical for high-temperature reactions .
Q. How do microbial communities metabolize methanesulfonic acid–octan-2-ol complexes in anaerobic environments?
- Methodology :
- Enrichment cultures : Inoculate soil samples with methanesulfonic acid–octan-2-ol (1:1) under anaerobic conditions. Use 16S rRNA sequencing to identify sulfate-reducing bacteria (e.g., Desulfobacter) capable of cleaving the C-S bond .
- Isotopic labeling : Track -octan-2-ol degradation pathways via GC-MS to quantify intermediates (e.g., 2-octanone) .
Data Contradictions and Research Gaps
- Phase Behavior : Older studies assume complete miscibility of methanesulfonic acid–octan-2-ol with water, but recent VLE data reveal immiscibility above 60 wt.% acid vs. .
- Environmental Impact : While methanesulfonic acid is biodegradable, its complex with octan-2-ol may persist in hydrophobic environments (e.g., lipid membranes), requiring ecotoxicology studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
